molecular formula C11H21NO2 B2943634 Ethyl (2R)-2-amino-2-cyclohexylpropanoate CAS No. 148552-58-3

Ethyl (2R)-2-amino-2-cyclohexylpropanoate

Cat. No.: B2943634
CAS No.: 148552-58-3
M. Wt: 199.294
InChI Key: CYVHRAPXASSHOO-LLVKDONJSA-N
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Description

Ethyl (2R)-2-amino-2-cyclohexylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a cyclohexyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2R)-2-amino-2-cyclohexylpropanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R)-2-amino-2-cyclohexylpropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2R)-2-amino-2-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl (2R)-2-amino-2-cyclohexylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-2-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2R)-2-amino-2-cyclohexylpropanoate can be compared with other similar compounds, such as:

    Ethyl (2R)-2-amino-2-phenylpropanoate: This compound has a phenyl group instead of a cyclohexyl group, which affects its hydrophobic interactions and biological activity.

    Ethyl (2R)-2-amino-2-methylpropanoate: The presence of a methyl group instead of a cyclohexyl group results in different steric and electronic properties.

Uniqueness: The cyclohexyl group in this compound provides unique steric and hydrophobic properties, making it distinct from other amino acid derivatives. This uniqueness can be leveraged in the design of specific inhibitors or activators in biochemical research.

Properties

IUPAC Name

ethyl (2R)-2-amino-2-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h9H,3-8,12H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVHRAPXASSHOO-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@](C)(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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